Absence of Bioactivity Annotation in Major Public Databases Versus Structurally Closest Annotated Analogs
A search of ChEMBL and BindingDB for CAS 2034558-47-7 and its SMILES returned zero bioactivity data points [1][2]. In contrast, structurally related analogs bearing alternative aryl groups on the acetamide motif (e.g., indole- or pyrazole-substituted derivatives) are annotated with inhibitory activity against targets such as Beta-secretase 1 (BACE1) in the low nanomolar range (e.g., IC50 = 71 nM for BDBM136548) [3]. The absence of data for the m-tolyl variant cannot be interpreted as evidence of inactivity, but it establishes a critical information asymmetry that precludes any data-driven selection without de novo experimental validation.
| Evidence Dimension | Presence of bioactivity data in authoritative public databases |
|---|---|
| Target Compound Data | No bioactivity data found in ChEMBL or BindingDB |
| Comparator Or Baseline | Structurally related BACE1 inhibitor BDBM136548: IC50 = 71 nM against BACE1 |
| Quantified Difference | Not calculable (absence of data versus present data) |
| Conditions | Database query for exact SMILES and CAS registry number |
Why This Matters
Procurement decisions driven by biological activity require annotated evidence; the complete absence of such data for this compound means any assumed functional advantage over an annotated analog is scientifically unfounded.
- [1] ChEMBL Database. (n.d.). Search for CAS 2034558-47-7. European Molecular Biology Laboratory. No results found. View Source
- [2] BindingDB. (n.d.). Search for CAS 2034558-47-7. No matching records. View Source
- [3] BindingDB. (n.d.). BDBM136548: BACE1 Inhibitor (US8865701, 21). IC50 = 71 nM. Accessed via https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=136548. View Source
